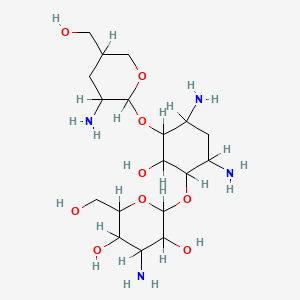

3',4'-Dideoxykanamycin C hemihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’,4’-Dideoxykanamycin C hemihydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin. Aminoglycosides are known for their potent antibacterial properties, particularly against gram-negative bacteria. This compound is a derivative of kanamycin B, modified to enhance its activity against resistant bacterial strains .

Preparation Methods

The synthesis of 3’,4’-Dideoxykanamycin C involves several steps. The primary method includes treating the primary 6’-amino group of a tetra-N-protected derivative of kanamycin B with a nitrite to convert the amino group into a hydroxyl group, followed by the removal of protective groups . This process results in the formation of 3’,4’-Dideoxykanamycin C, which is then converted into its hemihydrate form for stability and solubility.

Industrial production methods typically involve large-scale synthesis using similar chemical reactions but optimized for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

3’,4’-Dideoxykanamycin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can be used to modify the functional groups, impacting the compound’s efficacy.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution can produce a variety of modified aminoglycosides .

Scientific Research Applications

3’,4’-Dideoxykanamycin C hemihydrate has several applications in scientific research:

Chemistry: It is used as a model compound to study the structure-activity relationship of aminoglycosides.

Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.

Medicine: It serves as a reference compound in the development of new antibacterial agents.

Mechanism of Action

The mechanism of action of 3’,4’-Dideoxykanamycin C involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .

Comparison with Similar Compounds

3’,4’-Dideoxykanamycin C is unique compared to other aminoglycosides due to its specific modifications, which enhance its activity against resistant strains. Similar compounds include:

Kanamycin A: Less effective against resistant strains.

Amikacin: Another derivative of kanamycin with modifications to improve efficacy.

Tobramycin: Similar structure but different spectrum of activity

Q & A

Basic Research Questions

Q. What are the key structural modifications in 3',4'-Dideoxykanamycin C hemihydrate that confer antibacterial activity while resisting enzymatic inactivation?

- Methodological Answer : The absence of 3'- and 4'-hydroxyl groups in the kanamycin scaffold reduces susceptibility to enzymatic acetylation, a common resistance mechanism in aminoglycoside-resistant bacteria. For example, dibekacin (3',4'-dideoxykanamycin B) retains antibacterial potency due to this structural modification, as confirmed by comparative activity assays against strains expressing acetyltransferases . Researchers should validate resistance profiles using enzymatic inhibition assays (e.g., acetyltransferase activity measurements) and minimum inhibitory concentration (MIC) testing against isogenic strains with and without resistance genes.

Q. What synthetic routes are reported for this compound, and how can intermediates be characterized?

- Methodological Answer : A common synthesis involves catalytic hydrogenation of protected kanamycin derivatives using platinum oxide (PtO₂) under hydrogen pressure (3.5 kg/cm²), yielding 3',4'-dideoxykanamycin B with a 57% overall yield from kanamycin B . Intermediates should be characterized via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), focusing on the disappearance of 3'/4'-OH signals (e.g., δ ~3.5–4.5 ppm in ¹H NMR) and confirmation of deoxygenation via ¹³C NMR .

Q. How can researchers confirm the hemihydrate state of 3',4'-Dideoxykanamycin C using crystallographic and thermal analysis?

- Methodological Answer : The hemihydrate form can be identified via single-crystal X-ray diffraction (SCXRD) to resolve water occupancy (e.g., 0.5 H₂O per molecule) and hydrogen-bonding networks. Thermogravimetric analysis (TGA) should show a mass loss of ~2.5–3.0% at 100–150°C, corresponding to the release of 0.5 equivalents of water . Rietveld refinement of powder XRD data is recommended for bulk phase verification .

Advanced Research Questions

Q. How can derivatization strategies enhance the pharmacological profile of 3',4'-Dideoxykanamycin C, and what analytical techniques validate these modifications?

- Methodological Answer : Acylation at the 1-N position (e.g., with 4-amino-2-hydroxybutyryl groups) improves stability against phosphatases and extends serum half-life. For example, arbekacin (a dibekacin derivative) shows enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) . Synthetic steps involve protecting free amines (e.g., benzyloxycarbonyl groups), followed by regioselective acylation and deprotection via hydrogenolysis . Validate modifications using LC-MS/MS for mass shifts and 2D-NMR (e.g., HSQC) to confirm regiochemistry.

Q. What experimental designs are optimal for assessing the efficacy of 3',4'-Dideoxykanamycin C against aminoglycoside-resistant strains with diverse resistance mechanisms?

- Methodological Answer : Use a panel of clinically relevant strains expressing varying resistance mechanisms (e.g., Escherichia coli JR66/W677 with ribosomal methylation vs. Pseudomonas aeruginosa with efflux pumps). Conduct time-kill assays to compare bactericidal activity with parent compounds (e.g., kanamycin B). Pair this with reverse-transcription PCR to quantify expression of resistance genes (e.g., aac(6')-Ib for acetylation) .

Q. How do enzymatic mechanisms of C-3',4'-dideoxygenation in biosynthesis inform semi-synthetic strategies for 3',4'-Dideoxykanamycin C?

- Methodological Answer : Study PLP-dependent enzymes like GenB3, which catalyze deoxygenation in gentamicin biosynthesis, to identify conserved catalytic residues for in vitro applications. For semi-synthesis, combine chemoenzymatic approaches (e.g., using GenB3 homologs) with chemical hydrogenation to improve yield and regioselectivity . Characterize intermediates via enzymatic activity assays (e.g., NADPH consumption for reductases) and isotopic labeling (¹⁸O/²H) to track reaction pathways .

Q. Methodological Notes

- Data Contradictions : While suggests 3',4'-deoxygenation does not reduce potency, notes inactivity against certain resistant strains (e.g., E. coli JR66/W677). Researchers should reconcile this by testing structural analogs (e.g., 1-N-acylated derivatives) to address strain-specific resistance .

- Analytical Workflows : Combine orthogonal techniques (e.g., XRD for crystallinity, TGA for hydration, and MALDI-TOF for purity) to ensure comprehensive characterization .

Properties

CAS No. |

65566-76-9 |

|---|---|

Molecular Formula |

C18H36N4O9 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

4-amino-2-[4,6-diamino-3-[3-amino-5-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |

InChI |

InChI=1S/C18H36N4O9/c19-7-2-8(20)16(31-18-13(26)11(22)12(25)10(4-24)29-18)14(27)15(7)30-17-9(21)1-6(3-23)5-28-17/h6-18,23-27H,1-5,19-22H2 |

InChI Key |

LXQWENIGEFXSFN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(C1N)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.